N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a fascinating compound known for its versatile applications in various fields. This organic compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is functionalized with various substituents that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multi-step organic synthesis methods. The starting material can be a pyrazolo[3,4-d]pyrimidine derivative, which undergoes nucleophilic substitution to introduce the pyrrolidinyl and methylthio groups. Further modifications include alkylation or acylation to append the 2-phenylacetamide moiety.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. High-throughput techniques and automation may be employed to streamline the synthesis process. Catalysts and specific solvents are selected to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: : This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: : Certain functional groups within the compound can be reduced, modifying its electronic properties.
Substitution: : The pyrrolidinyl group can be substituted by other nucleophiles, altering the compound's structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions vary based on the type of modification. Oxidation products include sulfoxides and sulfones, while reduction typically yields simpler amines or alcohols. Substitution reactions result in a diverse array of functionalized derivatives.
Scientific Research Applications
Chemistry
Biology
Biologically, it has been studied for its interaction with specific proteins and enzymes, making it a candidate for drug development and biochemical research.
Medicine
Medically, it is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific biological pathways, contributing to the treatment of various diseases.
Industry
In industry, its unique chemical properties make it useful in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The methylthio and pyrrolidinyl groups enhance its binding affinity and selectivity. Its mechanism of action involves modulating the activity of these targets, influencing downstream biological pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide stands out due to its unique substitution pattern. The presence of both the methylthio and pyrrolidinyl groups confers distinct chemical and biological properties.
List of Similar Compounds
N-(2-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)-2-phenylacetamide
N-(2-(4-(dimethylamino)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-28-20-23-18(25-10-5-6-11-25)16-14-22-26(19(16)24-20)12-9-21-17(27)13-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKNWYYLTYYSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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